A Technical Guide to the Solubility of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine Hydrochloride in Organic Solvents
A Technical Guide to the Solubility of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride (CAS No. 1354543-92-2), a key intermediate in pharmaceutical synthesis. In the absence of extensive public domain experimental data, this document synthesizes foundational chemical principles to predict solubility behavior across a range of common organic solvents. It offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers and drug development professionals to generate reliable data for process development, formulation, and quality control. This guide is structured to provide both theoretical understanding and practical, actionable methodology.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride, solubility is not merely a physical constant but a critical determinant of a compound's journey from laboratory to clinic. It directly influences reaction kinetics, purification efficiency, bioavailability, and the ultimate efficacy and safety of a drug product.[2]
Poor solubility can create significant bottlenecks in the drug development pipeline, leading to challenges in formulation, inadequate absorption, and variable therapeutic outcomes.[1][2] Therefore, a thorough understanding and accurate measurement of the solubility of key compounds in relevant organic solvents are imperative for informed decision-making in chemical synthesis, process optimization, and formulation design. This guide addresses this need by providing a detailed examination of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride.
Physicochemical Profile of the Compound
Understanding the molecular structure and properties of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride is fundamental to predicting its solubility. The molecule is a hydrochloride salt, a structural feature that profoundly influences its behavior in different solvent environments.
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Structure:
(Note: A live-generated image is not possible. The structure consists of a pyrrolidine ring linked via an ether bond to a 4-chloro-2-fluorophenyl group. The pyrrolidine nitrogen is protonated, forming a hydrochloride salt.)
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Key Moieties:
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Polar Core: The protonated tertiary amine (pyrrolidinium chloride) is highly polar and capable of strong ionic and ion-dipole interactions.
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Hydrogen Bonding: The N-H group on the pyrrolidinium ion is a strong hydrogen bond donor. The ether oxygen and fluorine atom are potential hydrogen bond acceptors.
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Aromatic System: The dichlorofluorophenyl ring provides a significant nonpolar, hydrophobic region, capable of van der Waals and π-π stacking interactions.
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These distinct regions create a molecule with a dual nature, where both polarity and hydrophobicity will dictate its interaction with various solvents.
Table 1: Physicochemical Properties of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine Hydrochloride
| Property | Value | Source/Method |
| CAS Number | 1354543-92-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₂Cl₂FNO | Calculated |
| Molecular Weight | 252.11 g/mol | Calculated |
| Physical Form | Solid (Predicted) | Analogy to similar compounds |
| pKa (Conjugate Acid) | ~9-11 (Predicted) | Typical for pyrrolidinium ions |
| Calculated logP | ~2.5-3.5 (Predicted for free base) | Computational prediction |
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding tenet for predicting solubility. The solubility of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride will be determined by the ability of a solvent to effectively solvate both the ionic hydrochloride portion and the nonpolar aromatic ring.
Polar Protic Solvents (e.g., Methanol, Ethanol)
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Mechanism: These solvents possess a high dielectric constant and the ability to act as both hydrogen bond donors and acceptors.[3] The alcohol's hydroxyl group can effectively solvate both the chloride anion and the pyrrolidinium cation through strong ion-dipole and hydrogen bonding interactions.
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Predicted Solubility: High. The energetic favorability of solvating the ionic salt structure is expected to overcome the energy required to break the crystal lattice. Methanol, being more polar than ethanol, is predicted to be a superior solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
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Mechanism: These solvents have high dipole moments and can act as strong hydrogen bond acceptors, but they lack a hydrogen bond-donating group. They are excellent at solvating cations. While they are less effective at solvating small anions (like Cl⁻) compared to protic solvents, their high polarity can still effectively disrupt the ionic lattice of the salt.
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Predicted Solubility: Moderate to High. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly powerful solvents for polar compounds and are expected to dissolve the target compound readily. Acetonitrile, being less polar, will likely show lower but still significant solubility.
Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether)
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Mechanism: These solvents have low dielectric constants and lack the ability to form strong interactions with ionic species. They cannot effectively overcome the strong electrostatic forces holding the crystal lattice of the hydrochloride salt together.
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Predicted Solubility: Very Low to Insoluble. The energy gained from the weak van der Waals interactions between the solvent and the aromatic portion of the molecule is insufficient to compensate for the energy required to break apart the ionic lattice.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to quantitative data, a rigorous experimental approach is essential. The saturation shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies like the USP and WHO.[1][4][5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Causality in Experimental Design
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Excess Solid: Ensuring an excess of solid material is critical to guarantee that the solution is truly saturated at equilibrium.[1]
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Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance.[5]
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Equilibration Time: Equilibrium is not instantaneous. The system must be agitated long enough for the rates of dissolution and precipitation to become equal. This is a self-validating step; samples are taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[5]
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Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution before analysis to avoid artificially inflated results. Centrifugation followed by filtration through a chemically compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) is recommended.
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Analytical Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the solute concentration in the saturated solution.[6]
Step-by-Step Methodology
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Preparation: Add an excess amount of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride (e.g., 10-20 mg) to a series of glass vials.
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Solvent Addition: Add a precise volume (e.g., 2-5 mL) of the desired organic solvent to each vial.
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Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate at a speed sufficient to keep the solid suspended without creating a vortex.
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Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period for solids to settle.
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Phase Separation: Carefully withdraw an aliquot of the supernatant. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining fine particles.
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Filtration & Dilution: Immediately filter the resulting supernatant through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
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Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.
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Data Analysis: Calculate the solubility in mg/mL or g/100mL. Confirm that equilibrium was reached by comparing the concentrations at the different time points. The solubility is the value from the plateau region.
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Conclusion and Future Work
This guide establishes a robust framework for understanding and determining the solubility of 3-(4-Chloro-2-fluorophenoxy)pyrrolidine hydrochloride. Based on its structure as a hydrochloride salt with both polar and nonpolar characteristics, it is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.
While these predictions offer valuable guidance for initial solvent screening, they are not a substitute for empirical data. The provided step-by-step shake-flask protocol offers a reliable and authoritative method for generating the precise quantitative data required for advanced process development and formulation. It is recommended that researchers utilize this protocol to build a comprehensive, experimentally-validated solubility profile for this important compound.
References
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United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]
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U.S. Pharmacopeia. (2013). Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. [Link]
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ResearchGate. (2013). Discussion on practical steps for equilibrium solubility studies. [Link]
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World Health Organization. (2019). Annex 4: WHO guidelines for equilibrium solubility determination. [Link]
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Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-15. [Link]
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Kolker, A. R., & de Pablo, J. J. (1995). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 34(9), 3145-3151. [Link]
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Vermeire, F. H., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 293, 119994. [Link]
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